1-oxo-1-phenylpropan-2-yl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate
Overview
Description
1-oxo-1-phenylpropan-2-yl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-1-phenylpropan-2-yl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and appropriate amines.
Introduction of the Phenoxyphenyl Group: This step may involve nucleophilic substitution reactions where a phenoxyphenyl group is introduced to the isoindole core.
Formation of the Ester Linkage: The final step could involve esterification reactions to attach the 1-oxo-1-phenylpropan-2-yl group to the isoindole core.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
1-oxo-1-phenylpropan-2-yl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-oxo-1-phenylpropan-2-yl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to produce desired biological effects.
Pathway Modulation: Influencing signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-oxo-1-phenylpropan-2-yl 1,3-dioxo-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate
- 1-oxo-1-phenylpropan-2-yl 1,3-dioxo-2-(4-chlorophenyl)-2,3-dihydro-1H-isoindole-5-carboxylate
Uniqueness
1-oxo-1-phenylpropan-2-yl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its specific structural features, such as the phenoxyphenyl group, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21NO6/c1-19(27(32)20-8-4-2-5-9-20)36-30(35)21-12-17-25-26(18-21)29(34)31(28(25)33)22-13-15-24(16-14-22)37-23-10-6-3-7-11-23/h2-19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEFCHPMYTZUAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.